N-cyclopropyl-5-nitropyridin-2-amine
Description
Significance of Pyridine-Based Heterocycles in Academic Disciplines
Pyridine (B92270) and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and materials science. chemicalbook.comguidechem.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, properties that are crucial for molecular recognition and binding to biological targets. nih.gov This has led to the incorporation of the pyridine motif into a wide range of drugs with diverse therapeutic applications. nih.gov
The versatility of the pyridine ring allows for its functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity or material characteristics. This adaptability has made pyridine-based heterocycles a major focus of research in academic and industrial laboratories worldwide.
Positioning of the N-cyclopropyl-5-nitropyridin-2-amine Scaffold in Nitropyridine Chemistry
Within the broad class of pyridine derivatives, nitropyridines are a particularly important subclass. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This property is extensively exploited in organic synthesis to introduce a variety of functional groups onto the pyridine core. nih.gov
This compound is strategically positioned within nitropyridine chemistry as a valuable synthetic intermediate. The presence of the nitro group at the 5-position and the cyclopropylamine (B47189) at the 2-position offers distinct reactive sites. The nitro group can be reduced to an amino group, which can then be further functionalized, while the secondary amine provides a point for additional chemical modifications. The cyclopropyl (B3062369) group itself is a desirable feature in medicinal chemistry, as it can enhance metabolic stability and binding affinity.
Overview of Research Trajectories for this compound
While specific, in-depth research focused solely on the biological activities of This compound is not extensively documented in publicly available literature, its primary role appears to be that of a key building block in the synthesis of more complex and biologically active molecules. The research trajectories involving this compound are therefore largely defined by the targets for which it serves as a precursor.
One significant area of research is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of aminopyridines is a common feature in many kinase inhibitors. For instance, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. nih.gov While not directly reporting on the title compound, the strategies for synthesizing selective JAK2 inhibitors often involve aminopyrimidine or aminopyridine cores. nih.gov
Furthermore, the broader class of nitropyridines serves as precursors for a variety of bioactive molecules, including those with potential as urease inhibitors and for the synthesis of coordination complexes with antimicrobial and DNA-binding properties. nih.gov The reduction of the nitro group in 5-nitropyridine derivatives is a common strategy to create a corresponding amine, which can then be used in further synthetic steps to build complex heterocyclic systems. nih.gov
Given the structural motifs present in This compound , it is a logical and valuable starting material for the synthesis of novel compounds targeting a range of biological processes. Its application in the synthesis of new chemical entities for drug discovery and materials science is an active area of interest for chemical suppliers and research organizations.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 246862-51-1 | chemicalbook.commatrix-fine-chemicals.comscbt.comvibrantpharma.com |
| Molecular Formula | C8H9N3O2 | matrix-fine-chemicals.comscbt.comvibrantpharma.com |
| Molecular Weight | 179.18 g/mol | scbt.com |
| IUPAC Name | This compound | matrix-fine-chemicals.com |
| SMILES | C1CC1NC2=NC=CC(=C2)N+[O-] | matrix-fine-chemicals.com |
| Purity | Typically ≥97% | vibrantpharma.com |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-4-8(9-5-7)10-6-1-2-6/h3-6H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTPBGCAEZTYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384238 | |
| Record name | N-cyclopropyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246862-51-1 | |
| Record name | N-cyclopropyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Cyclopropyl 5 Nitropyridin 2 Amine and Its Analogues
Targeted Synthesis Routes for the Core N-cyclopropyl-5-nitropyridin-2-amine Structure
The construction of the this compound scaffold is primarily achieved through the formation of the C-N bond between the pyridine (B92270) ring and the cyclopropylamine (B47189) moiety. Nucleophilic aromatic substitution serves as the cornerstone of this transformation.
The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an activated halopyridine with cyclopropylamine.
The reaction typically utilizes 2-chloro-5-nitropyridine (B43025) as the electrophilic substrate. The carbon-halogen bond in simple aryl halides is generally strong and resistant to nucleophilic attack. libretexts.org However, the presence of a strong electron-withdrawing group, such as the nitro group (–NO₂) at the para-position (position 5) to the leaving group (the halogen at position 2), significantly activates the pyridine ring towards nucleophilic attack. libretexts.orgmdpi.com This activation facilitates the addition of a nucleophile, like cyclopropylamine.
The mechanism proceeds in two main steps:
Addition of the Nucleophile: The amine nitrogen of cyclopropylamine attacks the carbon atom bonded to the halogen, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com
Elimination of the Leaving Group: The aromaticity is restored through the expulsion of the halide ion (e.g., Cl⁻), yielding the final substitution product. youtube.com
The reaction is often carried out in a polar solvent and may require the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent, base, and temperature can be optimized to maximize yield and minimize side reactions.
Table 1: Representative SNAr Synthesis of this compound
| Starting Material | Reagent | Solvent | Conditions | Product |
| 2-Chloro-5-nitropyridine | Cyclopropylamine | Polar aprotic (e.g., DMF, MeCN) | Heat, presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) | This compound |
This method is highly effective due to the robust nature of the SNAr reaction on electron-deficient heteroaromatic systems.
To enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for preparing nitropyridine derivatives. nih.gov Conventional heating can sometimes lead to longer reaction times and the formation of byproducts. jocpr.com Microwave irradiation, in contrast, offers rapid and uniform heating of the reaction mixture through dielectric heating, which can significantly accelerate reaction rates and improve product yields. nih.govmdpi.com
The application of microwave technology to the SNAr reaction between 2-chloro-5-nitropyridine and cyclopropylamine can dramatically reduce the reaction time from hours to mere minutes. mdpi.com This high-speed technique often results in cleaner reactions with easier workup procedures. jocpr.com The use of microwave irradiation can be particularly advantageous for reactions that are sluggish under conventional heating, allowing for the efficient synthesis of a library of N-substituted nitropyridine derivatives. nih.govunf.edu
Table 2: Comparison of Conventional vs. Microwave-Assisted Amination of a Halopyridine
| Method | Typical Reaction Time | Typical Yield | Notes |
| Conventional Heating | Several hours | Moderate to Good | May require higher temperatures, leading to potential side reactions. |
| Microwave Irradiation | 5-30 minutes | Good to Excellent | Offers rapid, controlled heating, often leading to cleaner product profiles. mdpi.com |
Preparation of Substituted this compound Analogues
The development of analogues of this compound is crucial for modulating its chemical properties. Synthetic strategies are geared towards either incorporating substituents onto the pyridine ring prior to the key amination step or by functionalizing the core structure after its formation.
The synthesis of halogenated analogues, such as 3-chloro-N-cyclopropyl-5-nitropyridin-2-amine, requires a suitably substituted starting material. A logical precursor for this target molecule is 2,3-dichloro-5-nitropyridine (B1272384).
The synthesis leverages the differential reactivity of the two chlorine atoms in the 2,3-dichloro-5-nitropyridine substrate. In SNAr reactions on substituted pyridines, halogens at the 2- and 4-positions are significantly more activated by an electron-withdrawing group at the 5-position than a halogen at the 3-position. Therefore, the nucleophilic attack by cyclopropylamine is expected to occur selectively at the C-2 position, displacing the chlorine atom at that site while leaving the C-3 chlorine atom intact.
By carefully controlling the stoichiometry and reaction conditions, one equivalent of cyclopropylamine can be reacted with 2,3-dichloro-5-nitropyridine to achieve monosubstitution at the desired position, yielding 3-chloro-N-cyclopropyl-5-nitropyridin-2-amine.
Creating a diverse library of analogues can be achieved through several strategic approaches:
Varying the Halopyridine Starting Material: A straightforward method for introducing diversity is to begin with a range of substituted 2-halo-5-nitropyridines. By introducing functional groups (e.g., alkyl, alkoxy) at the 3-, 4-, or 6-positions of the pyridine ring before the SNAr reaction with cyclopropylamine, a wide variety of analogues can be accessed. For instance, starting with 2-chloro-3-methyl-5-nitropyridine (B1582605) would yield N-cyclopropyl-3-methyl-5-nitropyridin-2-amine.
Post-Synthetic Modification of the Nitro Group: The nitro group on the this compound scaffold is a versatile chemical handle for further functionalization. A key transformation is the reduction of the nitro group to an amine (NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 5-amino-N-cyclopropylpyridin-2-amine is a valuable intermediate. This newly formed amino group can undergo a host of subsequent reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
This post-synthetic modification strategy allows for the introduction of a vast array of functional groups at the 5-position, significantly expanding the chemical space of accessible analogues.
Reaction Chemistry and Mechanistic Studies of N Cyclopropyl 5 Nitropyridin 2 Amine
Exploration of General Reactivity Patterns
The general reactivity of N-cyclopropyl-5-nitropyridin-2-amine is dictated by the electronic properties of the nitropyridine system. The pyridine (B92270) nitrogen and the nitro group work in concert to significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles and resistant to electrophiles.
Oxidation Pathways of the Pyridine Ring and Amine Moiety
The oxidation of this compound presents several potential pathways, though the electron-deficient nature of the pyridine ring makes it generally resistant to oxidation.
Pyridine Ring Oxidation: Direct oxidation of the pyridine ring is challenging due to the deactivating effect of the nitro group. However, under specific conditions, the pyridine nitrogen can be oxidized to an N-oxide. This transformation can make the ring more susceptible to certain electrophilic attacks by donating electron density back into the system. youtube.com
Amine Moiety Oxidation: The secondary amine is a potential site for oxidation. However, harsh oxidative conditions, particularly in acidic media, could lead to the cleavage of the cyclopropyl (B3062369) group. Studies on related N-cyclopropylanilines have shown that reactions involving the formation of a radical cation on the nitrogen can lead to the opening of the cyclopropane (B1198618) ring. researchgate.net Therefore, selective oxidation of the amine without affecting the cyclopropyl substituent would require carefully controlled conditions.
Reduction Reactions of the Nitro Group and Pyridine System
The reduction of the nitro group is one of the most significant transformations for this class of compounds, providing a synthetic route to highly functionalized diaminopyridines. The pyridine ring itself is generally stable under conditions used for nitro group reduction.
The conversion of the nitro group to an amine is a common and versatile reaction in organic chemistry. wikipedia.org A variety of reagents and catalytic systems can achieve this transformation with high efficiency and chemoselectivity, which is crucial for complex molecules. sci-hub.st The choice of reducing agent can be tailored to tolerate other functional groups within the molecule.
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Typical Outcome | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | |||
| H₂, Raney Nickel | Ethanol/Methanol (B129727), RT | High yield of amine | wikipedia.org |
| H₂, PtO₂ | Standard conditions | Amine formation | wikipedia.org |
| H₂, Pd/C | Standard conditions | Amine formation | wikipedia.org |
| Metal-Based Reductions | |||
| Iron (Fe) | Acetic Acid, Reflux | Amine formation | wikipedia.org |
| Zinc (Zn) | Ammonium Chloride | Hydroxylamine formation | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic medium | Amine formation | wikipedia.org |
| Transfer Hydrogenation |
Nucleophilic and Electrophilic Substitution Reactions
The electronic nature of this compound makes it highly polarized, defining its behavior in substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is strongly activated towards nucleophilic attack at positions ortho and para to the electron-withdrawing nitro group (positions 2, 4, and 6). Since the 2-position is already substituted with the cyclopropylamine (B47189) group, incoming nucleophiles would preferentially target the 4 and 6 positions. A powerful method for the functionalization of nitropyridines is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks the electron-deficient ring. acs.orgnih.gov This method allows for the direct C-H functionalization of the ring. nih.gov The synthesis of 2-alkylamino-5-nitropyridines often proceeds via nucleophilic substitution on a suitable 2-substituted-5-nitropyridine precursor. researchgate.netresearchgate.net
Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the this compound ring is extremely difficult and generally not a viable synthetic pathway. The pyridine nitrogen atom and the powerful nitro group strongly deactivate the ring towards attack by electrophiles. rsc.org In strongly acidic conditions required for many electrophilic substitutions, the pyridine nitrogen becomes protonated, further deactivating the ring and making it resemble a highly unreactive pyridinium (B92312) cation. researchgate.netrsc.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving nitropyridine systems is crucial for controlling reaction outcomes and designing synthetic routes.
Elucidation of Ether Cleavage Mechanisms in Nitropyridine Systems
While specific studies on ether cleavage in molecules containing the this compound moiety are not prevalent, the mechanism can be inferred from general principles of ether cleavage. Ethers are typically cleaved under strongly acidic conditions (e.g., HBr, HI) or with strong Lewis acids (e.g., BBr₃). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic substitution (SN1 or SN2). wikipedia.orglibretexts.org
In a hypothetical scenario involving a molecule with an ether linkage and a nitropyridine core, the mechanism would be heavily influenced by the electronic properties of the nitropyridine.
SN1 Pathway: This pathway involves the formation of a carbocation intermediate. If the ether is attached to the nitropyridine system in such a way that cleavage would require forming a carbocation on a carbon adjacent to the ring, this pathway would be highly disfavored. The strong electron-withdrawing nature of the nitropyridine ring would severely destabilize any adjacent positive charge.
SN2 Pathway: This pathway involves a concerted backside attack by a nucleophile (e.g., a halide ion) on the protonated ether. masterorganicchemistry.com This mechanism avoids the formation of an unstable carbocation. Therefore, for most ethers attached to or part of a side chain on a nitropyridine ring, the SN2 mechanism is the most probable pathway for cleavage. The nucleophile would attack the less sterically hindered carbon of the protonated ether. libretexts.org
Role of Catalysis and Reaction Conditions on Pathway Selectivity
Catalysis and reaction conditions are paramount in directing the reactivity of nitropyridine systems, enabling selective transformations and improving yields.
Synthesis: The synthesis of the parent 2-amino-5-nitropyridine (B18323) scaffold often relies on palladium-catalyzed coupling reactions, for instance, the amination of 2-chloro-5-nitropyridine (B43025). researchgate.net These catalysts allow for the formation of C-N bonds under relatively mild conditions.
Reduction Selectivity: In the reduction of the nitro group, the choice of catalyst is critical for chemoselectivity. For instance, sulfided platinum catalysts have been used for the selective hydrogenation of nitro groups in the presence of other reducible functionalities like heteroaryl halides, preventing undesired dehalogenation. sci-hub.st
Control of Out-of-Equilibrium Systems: In complex reaction networks, catalysts function to control the kinetics of different pathways. By choosing an appropriate catalyst, it is possible to direct a system towards a desired product, bypassing other potential reactions. This control is essential for achieving high selectivity in multifunctional molecules. core.ac.uk Nickel catalysis, for example, has emerged as a powerful tool in modern synthesis, capable of undergoing single electron transfer reactions to form open-shelled radical species, offering alternative reaction pathways. youtube.com
Comprehensive Spectroscopic Characterization of N Cyclopropyl 5 Nitropyridin 2 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR methods have been utilized to probe the atomic connectivity and chemical environment of the nuclei within N-cyclopropyl-5-nitropyridin-2-amine and its derivatives.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their local electronic environment and proximity to other nuclei. Analysis of a close derivative, 3-chloro-N-cyclopropyl-5-nitropyridin-2-amine, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclopropyl (B3062369) group. isca.me
The aromatic region of the spectrum for the chloro-derivative displays two doublets, a characteristic pattern for a di-substituted pyridine ring. isca.me The proton at the C4 position is expected to resonate further downfield due to the deshielding effects of the adjacent nitro group and the nitrogen atom in the pyridine ring. The proton at the C6 position will also appear as a doublet. The presence of the electron-withdrawing chlorine atom at the C3 position will further influence the chemical shifts of the neighboring protons.
The cyclopropyl group protons exhibit a more complex splitting pattern due to their diastereotopic nature and coupling with each other and the amine proton. The methine proton attached to the nitrogen will appear as a multiplet, while the methylene (B1212753) protons of the cyclopropyl ring will also show complex splitting.
| Proton Assignment (for 3-chloro-N-cyclopropyl-5-nitropyridin-2-amine) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H-4 | 8.95 | d | 2.4 |
| Pyridine H-6 | 8.32 | d | 2.4 |
| Amine N-H | 7.948 | s | - |
| Cyclopropyl CH | 2.9 | s | - |
| Cyclopropyl CH₂ | 0.79 | m | - |
| Cyclopropyl CH₂' | 0.69 | m | - |
Data sourced from a study on a related compound. isca.me
For the target compound, this compound, the absence of the chlorine atom at the C3 position would lead to a significant upfield shift of the proton at the C4 position. The proton at C3 would likely appear as a doublet of doublets, coupled to both the H-4 and H-6 protons.
Carbon NMR (¹³C NMR) for Carbon Skeleton Confirmation
The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbon atom bearing the nitro group (C5) is expected to be significantly deshielded, as is the carbon atom attached to the amino group (C2). The remaining pyridine carbons (C3, C4, and C6) will have chemical shifts influenced by their position relative to the nitrogen atom and the nitro group. The carbons of the cyclopropyl group will appear in the aliphatic region, with the methine carbon attached to the nitrogen being more deshielded than the methylene carbons.
| Carbon Assignment (Predicted for this compound) | Predicted Chemical Shift (δ) in ppm |
| Pyridine C2 | ~158 |
| Pyridine C3 | ~107 |
| Pyridine C4 | ~135 |
| Pyridine C5 | ~140 |
| Pyridine C6 | ~148 |
| Cyclopropyl CH | ~24 |
| Cyclopropyl CH₂ | ~6 |
Mass Spectrometric (MS) Profiling
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. For the derivative 3-chloro-N-cyclopropyl-5-nitropyridin-2-amine, the ESI-MS spectrum shows a prominent peak at an m/z of 214.55, corresponding to the protonated molecule [M+H]⁺. isca.me
For this compound (C₈H₉N₃O₂), the exact mass is 179.07 g/mol . Therefore, the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 180.08.
| Compound | Molecular Formula | Exact Mass ( g/mol ) | Observed [M+H]⁺ (m/z) |
| 3-chloro-N-cyclopropyl-5-nitropyridin-2-amine | C₈H₈ClN₃O₂ | 213.03 | 214.55 isca.me |
| This compound | C₈H₉N₃O₂ | 179.07 | ~180.08 (Predicted) |
Vibrational Spectroscopy Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies that correspond to the vibrations of particular functional groups.
While an experimental FT-IR spectrum for this compound was not found in the reviewed literature, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule. The spectrum would be expected to show strong absorptions corresponding to the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro group, C-H stretching of the cyclopropyl group and the pyridine ring, and the C=N and C=C stretching vibrations of the aromatic ring.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3350 - 3450 |
| Cyclopropyl & Aromatic | C-H Stretch | 3000 - 3100 |
| Nitro Group | Asymmetric NO₂ Stretch | 1530 - 1570 |
| Nitro Group | Symmetric NO₂ Stretch | 1340 - 1380 |
| Pyridine Ring | C=N and C=C Stretch | 1400 - 1600 |
Raman Spectroscopy (Theoretical and Experimental Correlation)
Raman spectroscopy, both through experimental measurement and theoretical computation, serves as a powerful tool for the vibrational analysis of this compound. While specific experimental spectra for this exact compound are not widely published, extensive studies on analogous molecules like 2-amino-5-nitropyridine (B18323) and its derivatives provide a robust framework for predicting its characteristic spectral features. core.ac.uknih.govresearchgate.net
Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in assigning the vibrational modes observed in experimental Raman spectra. core.ac.uknih.govresearchgate.net For related aminonitropyridine compounds, a strong correlation between the calculated and experimental wavenumbers is consistently observed after applying a scaling factor to the theoretical data. nih.gov
Key vibrational modes for this compound can be assigned based on data from similar structures. The vibrations of the pyridine ring, the nitro group (NO₂), the cyclopropyl ring, and the secondary amine (N-H) group all produce characteristic Raman signals.
Based on studies of related compounds like 2-amino-3-methyl-5-nitropyridine (B21948) and 2-amino-5-chloropyridine, the following assignments are anticipated core.ac.uknih.gov:
N-H Vibrations: The N-H stretching vibration of the secondary amine is expected in the 3500–3000 cm⁻¹ region. core.ac.uk
Cyclopropyl C-H Vibrations: Stretching vibrations of the C-H bonds in the cyclopropyl ring are typically observed around 3000-3100 cm⁻¹.
Pyridine Ring Vibrations: The C-C and C-N stretching vibrations within the pyridine ring will produce a series of bands in the 1600-1300 cm⁻¹ region. The C=N stretching, in particular, is a key identifier. core.ac.uk
NO₂ Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are highly characteristic. The asymmetric stretch (ν_as(NO₂)) is expected near 1596 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) appears around 1348 cm⁻¹. researchgate.net The NO₂ scissoring or deformation mode is typically found at lower wavenumbers, around 894 cm⁻¹. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond connecting the amine group to the pyridine ring is expected in the 1382-1266 cm⁻¹ range. core.ac.uk
The potential energy distribution (PED) calculated from theoretical models is crucial for the unambiguous assignment of these vibrational modes, especially in complex regions of the spectrum where multiple modes may overlap. nih.govresearchgate.net
Interactive Table: Predicted Raman Vibrational Modes for this compound Based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group | Reference |
| Asymmetric NO₂ Stretch | ~1596 | Nitro (-NO₂) | researchgate.net |
| Amine Scissoring | ~1620 | Secondary Amine (-NH) | core.ac.uk |
| Pyridine Ring Stretching | 1300 - 1600 | Pyridine Ring | core.ac.uknih.gov |
| Symmetric NO₂ Stretch | ~1348 | Nitro (-NO₂) | researchgate.net |
| C-N Stretch (Amine-Pyridine) | 1266 - 1382 | C-N | core.ac.uk |
| NO₂ Deformation | ~894 | Nitro (-NO₂) | researchgate.net |
| N-H Wagging | ~424 | Secondary Amine (-NH) | core.ac.uk |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions involving the π-electron system of the nitropyridine ring. The presence of both an electron-donating group (the cyclopropylamino group) and a strong electron-withdrawing group (the nitro group) on the pyridine ring leads to significant intramolecular charge transfer (ICT) character in its electronic transitions.
Analysis of the closely related compound 2-amino-5-nitropyridine, for which UV-Vis spectral data is available, shows characteristic absorptions. nist.govnist.govnist.gov Quantum chemical calculations on similar molecules, like 2-amino-3-methyl-5-nitropyridine, have been used to predict electronic absorption spectra using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These studies help in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π*.
The key electronic transitions are related to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In molecules of this type, the HOMO is typically localized on the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group and the ring. nih.gov The energy difference between these orbitals (the HOMO-LUMO gap) dictates the wavelength of the main absorption band. The absorption spectrum of this compound, likely recorded in a solvent such as ethanol, is predicted to show a strong absorption band in the UV-Vis region, corresponding to the HOMO-LUMO transition with significant charge-transfer character. nih.gov
Interactive Table: Predicted Electronic Transition Data for this compound
| Transition Type | Involved Orbitals | Expected Absorption Region | Reference |
| π → π | HOMO → LUMO | UV-Visible | nih.gov |
| n → π | Non-bonding orbitals → LUMO | UV-Visible | nih.gov |
Advanced Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are indispensable for separating this compound from impurities and confirming its identity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most relevant techniques.
Reversed-phase HPLC (RP-HPLC) is the standard method for the purity analysis of this compound. A well-developed HPLC method can separate the main compound from starting materials, intermediates, and degradation products.
A typical RP-HPLC method would utilize a C18 stationary phase. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with orthophosphoric acid to adjust pH) and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., 254 nm). nih.gov Method validation is critical and involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is robust and reliable for its intended purpose. nih.govnih.gov
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unequivocal identification of the compound and its impurities. Following separation on an LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is a common choice for this class of compounds, as the amine group is readily protonated. researchgate.net
The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion. For this compound (C₈H₉N₃O₂), the expected molecular weight is approximately 179.18 g/mol . matrix-fine-chemicals.comscbt.com In positive ESI mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 180.19. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides a structural fingerprint of the molecule. researchgate.net This technique is particularly valuable for the trace-level quantification of potential genotoxic impurities. researchgate.net
UPLC is a more recent evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation and detection are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer superior performance in resolving closely related impurities, making it an ideal technique for in-depth purity profiling and quality control.
Theoretical and Computational Chemistry Studies of N Cyclopropyl 5 Nitropyridin 2 Amine
Quantum Mechanical Investigations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. scirp.org It is used to determine the ground-state electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. tandfonline.comresearchgate.net
For a molecule like N-cyclopropyl-5-nitropyridin-2-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, in studies of similar molecules like 2-amino-3-nitropyridine, DFT calculations have been shown to provide geometrical parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net Such studies on related nitropyridines reveal that the nitro group and the pyridine (B92270) ring are often coplanar, a structural detail that DFT can accurately predict. researchgate.net
The following table illustrates the type of data that would be generated for the optimized geometry of this compound, based on typical values for related structures.
| Parameter | Predicted Value Range |
| C-N (pyridine ring) Bond Length | 1.33 - 1.38 Å |
| C-C (pyridine ring) Bond Length | 1.38 - 1.41 Å |
| C-N (amino group) Bond Length | 1.35 - 1.40 Å |
| N-O (nitro group) Bond Length | 1.22 - 1.25 Å |
| Pyridine Ring Bond Angles | 118° - 122° |
| C-N-C (amino group) Bond Angle | ~120° |
| O-N-O (nitro group) Bond Angle | ~124° |
| Note: These values are illustrative and based on data for other nitropyridine derivatives. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT is used to calculate the properties of a molecule's excited states, which are crucial for understanding its UV-Visible absorption spectrum. researchgate.net
By applying TD-DFT, one can predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax). For example, in studies of various substituted pyridines, TD-DFT has been successfully used to simulate UV-Vis spectra, showing good correlation with experimental measurements. researchgate.net These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and heteroaromatic compounds. For nitroaromatic compounds, these transitions are often associated with charge transfer from the amino group or pyridine ring to the nitro group. nih.gov
Molecular Orbital Analysis
The behavior of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO would likely be localized on the electron-donating amino group and the pyridine ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution facilitates an intramolecular charge transfer upon electronic excitation. In related nitroaromatic compounds, this charge transfer character is a common feature determined through HOMO-LUMO analysis. nih.govmdpi.com
| Parameter | Description | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. |
| Note: The specific energy values would be determined by DFT calculations. |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding interactions between orbitals, which are crucial for understanding hyperconjugative interactions and the stability of the molecule. dergipark.org.tr
Molecular Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of a molecule. numberanalytics.commdpi.comscielo.org.mx These descriptors are derived from conceptual DFT and provide a theoretical basis for understanding reaction mechanisms. frontiersin.org
Key molecular reactivity descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. A harder molecule is less reactive.
Global Softness (S): The reciprocal of global hardness (S = 1 / η). A softer molecule is more reactive.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds and for predicting its behavior in chemical reactions. scirp.org
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Electron escaping tendency |
| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Propensity for charge transfer |
| Electronegativity (χ) | -μ | Electron attracting power |
| Electrophilicity Index (ω) | μ² / (2η) | Ability to act as an electrophile |
| Note: The values for these descriptors are derived from the calculated HOMO and LUMO energies. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.
In MEP analysis, different colors are used to represent varying levels of electrostatic potential. researchgate.net Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, areas with a positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net Neutral regions are generally colored green.
For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them the most probable sites for electrophilic attack. The hydrogen atoms of the amine group and the cyclopropyl (B3062369) ring would likely exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. The pyridine ring itself will display a complex distribution of charge, influenced by the electron-withdrawing nitro group and the electron-donating amino group.
Table 1: Predicted MEP-based Reactive Sites in this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Oxygen atoms of Nitro group | Highly Negative (Red) | Prone to Electrophilic Attack |
| Hydrogen atoms of Amino group | Positive (Blue) | Prone to Nucleophilic Attack |
| Pyridine Ring Nitrogen | Negative (Red) | Prone to Electrophilic Attack |
| Cyclopropyl Ring Hydrogens | Slightly Positive (Blue) | Potential for Nucleophilic Interaction |
Fukui Functions for Nucleophilic and Electrophilic Attack Predication
Fukui functions are essential reactivity descriptors derived from density functional theory (DFT) that help in identifying the most reactive sites within a molecule. researchgate.netresearchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, the specific sites for nucleophilic and electrophilic attacks can be pinpointed. A higher value of the Fukui function for a particular atom indicates a greater reactivity at that site. For electrophilic attacks, the site with the highest f-(r) value is the most probable target. For nucleophilic attacks, the site with the highest f+(r) is the most likely point of interaction.
Table 2: Predicted Fukui Function Analysis for this compound
| Attack Type | Most Probable Site(s) | Reasoning |
| Nucleophilic Attack | Carbon atom attached to the nitro group, Nitrogen atoms of the nitro group | These atoms are part of an electron-deficient region due to the strong electron-withdrawing nature of the nitro group. |
| Electrophilic Attack | Nitrogen atom of the amino group, Carbon atoms in the pyridine ring ortho and para to the amino group | These sites are electron-rich due to the electron-donating nature of the amino group. |
Electrophilicity Index for Theoretical Reactivity Assessment
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
The electrophilicity index is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high electrophilicity index for a compound suggests that it is a strong electrophile and likely to be biologically active. researchgate.net For this compound, the presence of the nitro group is expected to result in a significant electrophilicity index, indicating its potential to interact with biological nucleophiles.
Table 3: Conceptual DFT Reactivity Descriptors
| Descriptor | Significance | Predicted Value for this compound |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Relatively small due to the presence of electron-donating and withdrawing groups. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Moderate to High. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower value, indicating higher reactivity. |
| Electrophilicity Index (ω) | Capacity to accept electrons. | High, suggesting it can act as a potent electrophile. |
Advanced Computational Methodologies
Atoms in Molecules (AIM) Theory for Bonding and Interactions
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method to analyze the electron density topology of a molecule. This analysis reveals the nature of chemical bonds and other interactions within the molecule. Key parameters in AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs).
For this compound, AIM analysis can be used to characterize the covalent bonds within the pyridine and cyclopropyl rings, as well as the C-N and N-O bonds. It can also identify weaker non-covalent interactions, such as hydrogen bonds, which can influence the molecule's conformation and its interactions with other molecules. The presence of intramolecular hydrogen bonding between the amino group and the nitro group can also be investigated using this method.
Table 4: Expected AIM Analysis Parameters for Key Bonds
| Bond/Interaction | Expected Electron Density (ρ) at BCP | Expected Laplacian of Electron Density (∇²ρ) at BCP | Interpretation |
| C-C (Pyridine) | High | Negative | Shared interaction (covalent bond) |
| C-N (Amino) | High | Negative | Shared interaction (covalent bond) |
| N-O (Nitro) | High | Negative | Shared interaction (polar covalent bond) |
| Intramolecular H-bond (NH...O) | Low | Positive | Closed-shell interaction (hydrogen bond) |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. nih.govnih.gov This simulation helps in understanding the binding mode and affinity of the ligand, which is crucial for drug design and discovery. nih.gov
For this compound, molecular docking studies can be employed to identify potential biological targets. Given the structural similarities to other kinase inhibitors, it could be docked into the active sites of various protein kinases to predict its binding affinity and interaction patterns. The results of molecular docking, such as the binding energy and the specific amino acid residues involved in the interaction, can provide valuable information for optimizing the compound's structure to enhance its potency and selectivity. researchgate.net
Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Parameter | Description | Hypothetical Finding |
| Binding Energy (kcal/mol) | The estimated free energy of binding. A lower value indicates a stronger interaction. | -8.5 kcal/mol, suggesting a stable binding. |
| Interacting Residues | Amino acids in the active site that form bonds or contacts with the ligand. | Hydrogen bonds with the hinge region; hydrophobic interactions in the back pocket. |
| Binding Mode | The specific orientation and conformation of the ligand in the active site. | The pyridine ring is positioned in the adenine-binding region, with the nitro group forming key interactions. |
Structure Activity Relationship Sar and Analogue Design Within the N Cyclopropyl 5 Nitropyridin 2 Amine Framework
Systematic Structural Modifications and Their Chemical Consequences
The N-cyclopropyl group is a notable feature. The cyclopropyl (B3062369) ring is known to be susceptible to ring-opening reactions under certain conditions, a property that can be exploited in mechanistic studies. researchgate.net For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the selective cleavage of the cyclopropyl group from the nitrogen atom, proceeding through a proposed amine radical cation intermediate. researchgate.net This reactivity suggests that the cyclopropyl moiety in N-cyclopropyl-5-nitropyridin-2-amine could act as a reactive handle or a metabolic weak spot, depending on the chemical environment. Modifications could include replacing the cyclopropyl group with other small alkyl or cycloalkyl groups to investigate the influence of ring strain and steric bulk on the molecule's properties.
The pyridine (B92270) ring serves as the central scaffold. Its aromaticity and the position of the nitrogen atom are crucial to the electronic distribution within the molecule. The relative positions of the amino and nitro groups (positions 2 and 5, respectively) are fixed in the parent structure, but designing analogues with these groups at different positions on the pyridine ring would be a standard SAR strategy.
The 5-nitro group is a strong electron-withdrawing group, significantly influencing the electronic character of the pyridine ring. This makes the ring more electron-deficient, which can affect its reactivity in, for example, nucleophilic aromatic substitution reactions. Systematic modifications would involve replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., methoxy, methyl) to modulate the electronic profile of the molecule.
A summary of potential systematic modifications and their anticipated chemical consequences is presented in the table below.
| Modification Site | Modification Example | Anticipated Chemical Consequence |
| N-cyclopropyl group | Replacement with N-methyl or N-ethyl | Altered steric hindrance around the amino group; potential change in metabolic stability. |
| N-cyclopropyl group | Replacement with larger cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) | Increased lipophilicity and steric bulk. |
| Pyridine Core | Isomeric relocation of substituents | Changes in dipole moment and electronic distribution; potential alteration of interaction with biological targets. |
| 5-nitro group | Replacement with other electron-withdrawing groups (e.g., -CN, -SO2R) | Modulation of the electron-deficient nature of the pyridine ring; potential changes in reactivity. |
| 5-nitro group | Replacement with electron-donating groups (e.g., -OCH3, -CH3) | Increased electron density on the pyridine ring; altered reactivity profile. |
| 5-nitro group | Reduction to an amino group | Introduction of a basic center; significant change in electronic properties and potential for further derivatization. |
Evaluation of Substituent Effects on Reactivity and Electronic Profile
The substituents on the pyridine ring of this compound have a profound effect on its reactivity and electronic profile. The interplay between the electron-donating amino group (at position 2) and the electron-withdrawing nitro group (at position 5) is particularly significant.
The nitro group at the 5-position strongly deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at the positions ortho and para to it (positions 4 and 6). This electronic influence is a key determinant of the molecule's chemical behavior. The presence of a nitro group can also influence the acidity of protons on adjacent carbons.
The electronic profile of a molecule can be computationally studied using methods that generate electrostatic potential maps. These maps visualize regions of high and low electron density, providing insights into potential sites for intermolecular interactions. mdpi.com For this compound, the nitro group would be expected to be a region of high electron density (negative potential), while the hydrogen atoms of the amino group and the pyridine ring would be areas of lower electron density (positive potential).
The table below summarizes the expected effects of various substituents on the reactivity and electronic profile of the this compound framework.
| Substituent Type at Position 5 | Effect on Pyridine Ring Electronics | Predicted Impact on Reactivity |
| Strong Electron-Withdrawing (e.g., -NO2, -CN) | Decreased electron density | Increased susceptibility to nucleophilic attack; decreased susceptibility to electrophilic attack. |
| Weak Electron-Withdrawing (e.g., -Cl, -Br) | Moderately decreased electron density | Modest increase in susceptibility to nucleophilic attack. |
| Electron-Donating (e.g., -OCH3, -NH2) | Increased electron density | Decreased susceptibility to nucleophilic attack; increased susceptibility to electrophilic attack. |
Comparative Studies with Related Nitrogen-Containing Heterocycles
To further understand the SAR of this compound, it is instructive to compare it with related nitrogen-containing heterocycles. mdpi.com Such comparisons can highlight the importance of the core heterocyclic structure and the nature of its substituents.
Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active compounds. mdpi.comopenmedicinalchemistryjournal.comnih.govnih.gov Replacing the pyridine core of this compound with a pyrimidine (B1678525) ring would result in a significant change in the molecule's properties. Pyrimidine is a six-membered ring containing two nitrogen atoms. mdpi.comnih.gov
The introduction of a second nitrogen atom into the ring, as in pyrimidine, generally leads to a more electron-deficient aromatic system compared to pyridine. This increased electron deficiency would further enhance the ring's susceptibility to nucleophilic attack and decrease its reactivity towards electrophiles. The position of the second nitrogen atom relative to the substituents would also be a critical factor in determining the electronic distribution and steric environment.
A comparative analysis of the electronic properties of a hypothetical pyrimidine analogue is presented below.
| Core Structure | Number of Ring Nitrogens | General Electronic Character | Predicted Reactivity towards Nucleophiles |
| Pyridine | 1 | Electron-deficient relative to benzene | Moderate |
| Pyrimidine | 2 | More electron-deficient than pyridine | High |
The nature of the amine and nitro substituents plays a pivotal role in defining the chemical and potential biological properties of heterocyclic compounds. nih.govnih.gov
Amine Substituents: The N-cyclopropyl group is a specific type of secondary amine substituent. SAR studies often involve varying the N-substituent to explore the impact of sterics, electronics, and lipophilicity. Replacing the cyclopropyl group with other alkyl, aryl, or heterocyclic moieties would create a library of analogues with diverse properties. For example, replacing it with a simple methyl or ethyl group would reduce steric bulk, while introducing a phenyl group would increase aromatic character and potential for pi-stacking interactions.
Nitro Substituents: The nitro group is a classic electron-withdrawing group used in medicinal chemistry to modulate electronic properties and sometimes to serve as a handle for further chemical transformations (e.g., reduction to an amine). nih.gov The effect of the nitro group can be compared with other strong electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3). Each of these groups has a different size, shape, and electronic influence, which can lead to different chemical and biological outcomes. For instance, the reduction of the nitro group to an amino group would introduce a basic site and a hydrogen bond donor, drastically altering the molecule's physicochemical properties and potential for intermolecular interactions. nih.gov
The table below provides a comparative overview of the properties of different amine and nitro-like substituents.
| Substituent Type | Example | Key Properties | Potential Impact on Molecular Properties |
| Amine Substituent | N-methyl | Small, less sterically demanding | May alter binding affinity and metabolic stability. |
| N-phenyl | Aromatic, planar | Introduces potential for pi-stacking interactions. | |
| N-morpholino | Heterocyclic, polar | Increases polarity and potential for hydrogen bonding. | |
| Nitro-like Substituent | Cyano (-CN) | Linear, strong electron-withdrawing | Alters electronic profile, can act as a hydrogen bond acceptor. |
| Trifluoromethyl (-CF3) | Lipophilic, strong electron-withdrawing | Increases lipophilicity and metabolic stability. | |
| Amino (-NH2) | Electron-donating, basic, H-bond donor | Drastically changes electronic character and introduces a basic center. nist.govnist.gov |
Research Applications and Strategic Future Directions for N Cyclopropyl 5 Nitropyridin 2 Amine
Utility in Complex Heterocyclic Synthesis as a Molecular Building Block
The chemical architecture of N-cyclopropyl-5-nitropyridin-2-amine makes it an excellent starting material for the construction of complex heterocyclic systems. The presence of the nitro group activates the pyridine (B92270) ring, facilitating nucleophilic aromatic substitution reactions. This inherent reactivity allows for the introduction of various functional groups, paving the way for the synthesis of diverse and intricate molecular scaffolds.
One of the key applications of this compound lies in the synthesis of fused heterocyclic systems. For instance, the 2-aminopyridine (B139424) moiety can readily undergo cyclocondensation reactions with a range of reagents to form fused ring systems of significant medicinal and material science interest. A notable example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for their broad spectrum of biological activities. nih.govscbt.com The reaction typically involves the condensation of a 2-aminopyridine with an α-haloketone or a related synthon. The cyclopropyl (B3062369) group in this compound can offer unique steric and electronic properties to the resulting fused heterocycles, potentially influencing their biological activity and physical properties.
Furthermore, the nitro group itself can be a versatile functional handle. Its reduction to an amino group provides a new site for further chemical modifications, enabling the construction of even more complex polycyclic systems. This transformation dramatically alters the electronic properties of the pyridine ring, opening up new avenues for derivatization.
Applications in Advanced Material Science Research
While the application of this compound in material science is still an emerging area, the inherent properties of nitropyridine derivatives suggest significant potential. The "push-pull" electronic nature of the molecule, arising from the electron-donating amino group and the electron-withdrawing nitro group, can lead to interesting photophysical properties. Such compounds are known to exhibit non-linear optical (NLO) behavior, which is crucial for applications in optoelectronics.
The development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) often relies on molecules with tailored electronic properties. rsc.orgnih.gov The ability to tune the electronic structure of this compound through chemical modifications makes it a candidate for investigation as a component in these advanced materials. For example, its derivatives could potentially be explored as organic dyes or as building blocks for larger conjugated systems with specific light absorption and emission characteristics. Further research in this direction could unveil novel applications in the field of organic electronics.
Prospective Roles in Medicinal Chemistry Research as a Lead Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Nitropyridines, in particular, have been utilized as precursors in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and anticancer agents. nih.govnih.gov The this compound scaffold combines several features that make it an attractive starting point for drug discovery programs.
The 2-aminopyridine substructure is a key pharmacophore in many kinase inhibitors. nih.govmdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The this compound scaffold can be elaborated to generate libraries of compounds for screening against various kinase targets. For example, derivatives have been synthesized and evaluated as potential inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov
Moreover, the nitro group can be reduced to an amine, which can then be acylated or otherwise functionalized to introduce additional points of interaction with biological targets. This versatility allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. The cyclopropyl group can also play a significant role in modulating the pharmacological properties of the molecule, such as metabolic stability and binding affinity. The development of novel anticancer agents based on this scaffold is an active area of research. mdpi.commdpi.commdpi.com
Emerging Methodological Advancements in Nitropyridine Chemistry
Recent advancements in synthetic methodologies are expanding the toolkit for the functionalization of nitropyridines, which in turn broadens the potential applications of this compound. These methods focus on achieving greater efficiency, selectivity, and functional group tolerance.
One area of progress is in the direct C-H functionalization of pyridine rings. These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical and streamlined approach to synthesis. While challenging, the development of new catalytic systems is enabling the direct introduction of various substituents onto the pyridine core.
Furthermore, novel cyclocondensation and multicomponent reactions are continuously being developed, providing efficient routes to complex heterocyclic structures from simple starting materials like this compound. These reactions often proceed with high convergence and allow for the rapid generation of molecular diversity, which is highly valuable in drug discovery and materials science. The ongoing development of these synthetic methods will undoubtedly lead to new and innovative uses for this versatile building block.
Q & A
Q. Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if handling powdered forms .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (vermiculite), then dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .
Advanced Question: How can computational methods (e.g., DFT) guide the optimization of reaction conditions for this compound synthesis?
Q. Answer :
- Transition-State Modeling : Calculate energy barriers for N-alkylation vs. side reactions (e.g., nitro-group reduction). Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Solvent Effects : Simulate solvation-free energies (e.g., DMF vs. THF) to predict reaction rates. Higher dielectric solvents stabilize charge-separated intermediates .
- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine mechanistic hypotheses .
Basic Question: What analytical techniques are suitable for assessing the purity of this compound?
Q. Answer :
- HPLC : Use a C18 column (UV detection at 254 nm). A single peak with >95% area indicates high purity .
- Melting Point : Sharp melting range (e.g., 120–122°C) suggests homogeneity. Broad ranges signal impurities .
- Elemental Analysis : Match C, H, N percentages to theoretical values (±0.4% tolerance) .
Advanced Question: How does the electron-withdrawing nitro group influence the reactivity of this compound in electrophilic substitution reactions?
Answer :
The -NO2 group deactivates the pyridine ring, directing electrophiles to the meta position (C-3) relative to the amine:
- Nitration : Requires harsh conditions (HNO3/H2SO4, 100°C). Predominant product: 3-nitro derivative.
- Suzuki Coupling : Limited reactivity at C-4 due to electron deficiency. Use PdCl2(dppf) with aryl boronic acids at elevated temperatures .
Experimental Design : Monitor regioselectivity via LC-MS and compare with DFT-predicted Fukui indices .
Basic Question: What are the recommended storage conditions for this compound to ensure long-term stability?
Q. Answer :
- Temperature : Store at –20°C in airtight containers. Avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV light (use amber glass vials) to prevent nitro-group degradation .
- Humidity Control : Include desiccants (silica gel) to minimize hydrolysis of the amine .
Advanced Question: How can researchers address discrepancies between theoretical and experimental X-ray diffraction data for this compound?
Q. Answer :
- Refinement Parameters : Adjust thermal displacement parameters (ADPs) in SHELXL to account for anisotropic motion .
- Twinned Crystals : Use CELL_NOW to detect twinning and reprocess data if Rint > 0.1 .
- Hydrogen Bonding : If DFT predicts H-bonding not observed in SCXRD, consider disorder or dynamic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
